molecular formula C20H15NO3 B5880696 N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide

N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B5880696
M. Wt: 317.3 g/mol
InChI Key: KIQRHVFKNWUKPU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide is an organic compound that belongs to the class of naphthofuran carboxamides. This compound is characterized by the presence of a naphthofuran core structure, which is fused with a carboxamide group and a 4-methoxyphenyl substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with 4-methoxyaniline. The reaction is carried out under standard amide coupling conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its binding affinity to molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-23-15-9-7-14(8-10-15)21-20(22)19-12-17-16-5-3-2-4-13(16)6-11-18(17)24-19/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQRHVFKNWUKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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